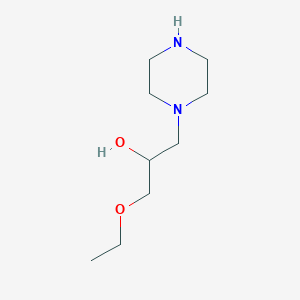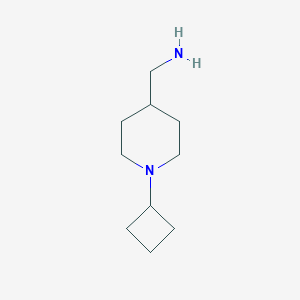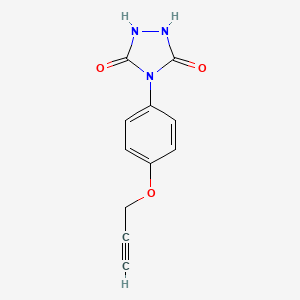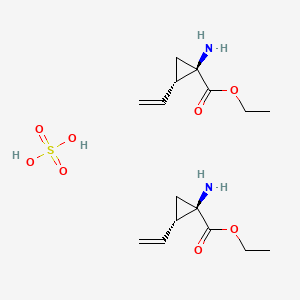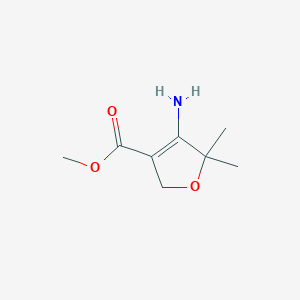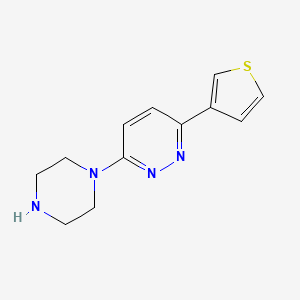
3-(Piperazin-1-yl)-6-(thiophen-3-yl)pyridazine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 3-(Piperazin-1-yl)-6-(thiophen-3-yl)pyridazine is C12H14N4S . It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a piperazine ring and a thiophene ring. The piperazine ring is a six-membered ring with two nitrogen atoms, and the thiophene ring is a five-membered ring with one sulfur atom .Applications De Recherche Scientifique
Antidiabetic Applications
A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their potential as anti-diabetic medications. These compounds showed significant Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities in 832/13 INS-1 cells, indicating their usefulness in the treatment of diabetes. Additionally, these compounds demonstrated excellent antioxidant activity and manageable cytotoxicity at certain doses, making them promising candidates for further development as antidiabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anti-inflammatory and Antidepressant Properties
Refaat, Khalil, and Kadry (2007) investigated certain piperazinylthienylpyridazine derivatives for their anti-inflammatory activity. These compounds exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema model, suggesting their potential use in treating inflammatory conditions (Refaat, Khalil, & Kadry, 2007). Similarly, Rubat, Coudert, Bastide, and Tronche (1995) assessed the antidepressant effects of two pyridazine derivatives, indicating potential antidepressant applications (Rubat, Coudert, Bastide, & Tronche, 1995).
Anticancer Potential
Kumar, Kumar, Roy, and Sondhi (2013) synthesized piperazine-2,6-dione derivatives and evaluated them for anticancer activity. These compounds showed promising results against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells, highlighting their potential as anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Antiviral and Antibacterial Applications
Andries, Dewindt, De Brabander, Stokbroekx, and Janssen (2005) explored the use of a related compound, R 61837, as an inhibitor of rhinoviruses, indicating potential applications in the treatment of viral infections (Andries, Dewindt, De Brabander, Stokbroekx, & Janssen, 2005). Tucker, Allwine, Grega, Barbachyn, Klock, Adamski, Brickner, Hutchinson, Ford, Zurenko, Conradi, Burton, Jensen, and colleagues (1998) synthesized piperazinyl oxazolidinone compounds, including structures similar to 3-(Piperazin-1-yl)-6-(thiophen-3-yl)pyridazine, and found them effective against gram-positive pathogens, suggesting their potential as antibacterial agents (Tucker et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
3-piperazin-1-yl-6-thiophen-3-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-2-12(16-6-4-13-5-7-16)15-14-11(1)10-3-8-17-9-10/h1-3,8-9,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBFXNUPLJEKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256888 | |
| Record name | Pyridazine, 3-(1-piperazinyl)-6-(3-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)-6-(thiophen-3-yl)pyridazine | |
CAS RN |
1432322-90-1 | |
| Record name | Pyridazine, 3-(1-piperazinyl)-6-(3-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432322-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine, 3-(1-piperazinyl)-6-(3-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



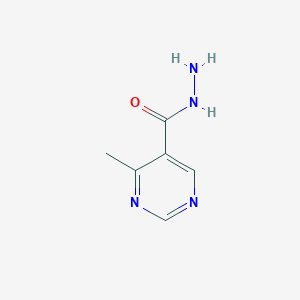
![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)


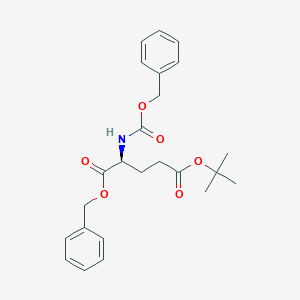
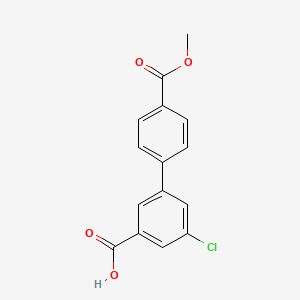
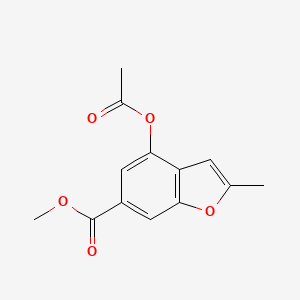
![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)

